

An In-depth Technical Guide to the Post-Translational Modifications of Pantophysin

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *pantophysin*
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Executive Summary

Pantophysin (also known as Synaptophysin-like protein 1 or SYPL1) is a ubiquitously expressed integral membrane protein, primarily localized to small cytoplasmic transport vesicles. As a homolog of the well-characterized synaptophysin, **pantophysin** is implicated in the regulation of vesicular trafficking. Emerging evidence indicates that the function of **pantophysin** is modulated by a variety of post-translational modifications (PTMs), including phosphorylation, N-glycosylation, ubiquitination, and palmitoylation. These modifications can alter the protein's stability, localization, and its interactions with other proteins, thereby influencing the dynamics of vesicle transport. This technical guide provides a comprehensive overview of the current knowledge on **pantophysin** PTMs, including experimentally verified and predicted modification sites, detailed experimental protocols for their analysis, and a discussion of their potential roles in cellular signaling.

Introduction to Pantophysin

Pantophysin is a 28-kDa protein that shares significant structural homology with synaptophysin, featuring four transmembrane domains and cytoplasmic N- and C-termini.[1][2] Unlike the neuron-specific synaptophysin, **pantophysin** is found in a wide range of tissues and cell types, where it is a component of constitutive transport vesicles.[1][2] Its presence on GLUT4-containing vesicles in adipocytes suggests a role in insulin-responsive glucose uptake, although its precise function remains an active area of investigation.[1]

Phosphorylation of Pantophysin

Phosphorylation is a key regulatory mechanism for many proteins involved in signal transduction and cellular trafficking. Experimental evidence has confirmed that **pantophysin** is a phosphoprotein.

Experimentally Determined Phosphorylation

In 3T3-L1 adipocytes, **pantophysin** has been shown to be phosphorylated in the basal state.[1] Interestingly, this constitutive phosphorylation does not appear to be modulated by insulin, suggesting that it is regulated by other signaling pathways or that it serves a structural or priming function.[1] While this study confirmed the phosphorylated status of **pantophysin**, the specific residues that are modified were not identified.

Predicted Phosphorylation Sites

Bioinformatic analysis and high-throughput mass spectrometry-based proteomics have identified several potential phosphorylation sites on human **pantophysin** (SYPL1). These predicted sites provide valuable targets for experimental validation.

Predicted Phosphorylation Site	Amino Acid	Potential Kinases (Prediction)
Serine 20 (S20)	Serine	PKA, PKC
Threonine 69 (T69)	Threonine	Casein Kinase II (CK2)
Tyrosine 80 (Y80)	Tyrosine	Src family kinases
Serine 240 (S240)	Serine	Casein Kinase II (CK2)
Serine 242 (S242)	Serine	Casein Kinase II (CK2)
Serine 245 (S245)	Serine	PKA, PKC
Serine 249 (S249)	Serine	PKA, PKC
Threonine 257 (T257)	Threonine	Casein Kinase II (CK2)

Data compiled from public protein modification databases. These sites await direct experimental validation.

N-Glycosylation of Pantophysin

N-glycosylation is a common PTM of membrane and secreted proteins that plays a role in protein folding, stability, and trafficking.

Predicted N-Glycosylation Sites

The **pantophysin** sequence contains consensus motifs for N-linked glycosylation (Asn-X-Ser/Thr).

Predicted N-Glycosylation Site	Amino Acid	Consensus Motif
Asparagine 71 (N71)	Asparagine	N-V-T
Asparagine 96 (N96)	Asparagine	N-I-T

These are predicted sites based on sequence motifs and require experimental verification.

Ubiquitination of Pantophysin

Ubiquitination, the attachment of ubiquitin to a substrate protein, can signal for protein degradation, alter cellular localization, or modulate protein-protein interactions.

Predicted Ubiquitination Sites

Databases of post-translational modifications suggest a potential ubiquitination site on **pantophysin**.

Predicted Ubiquitination Site	Amino Acid
Lysine 30 (K30)	Lysine

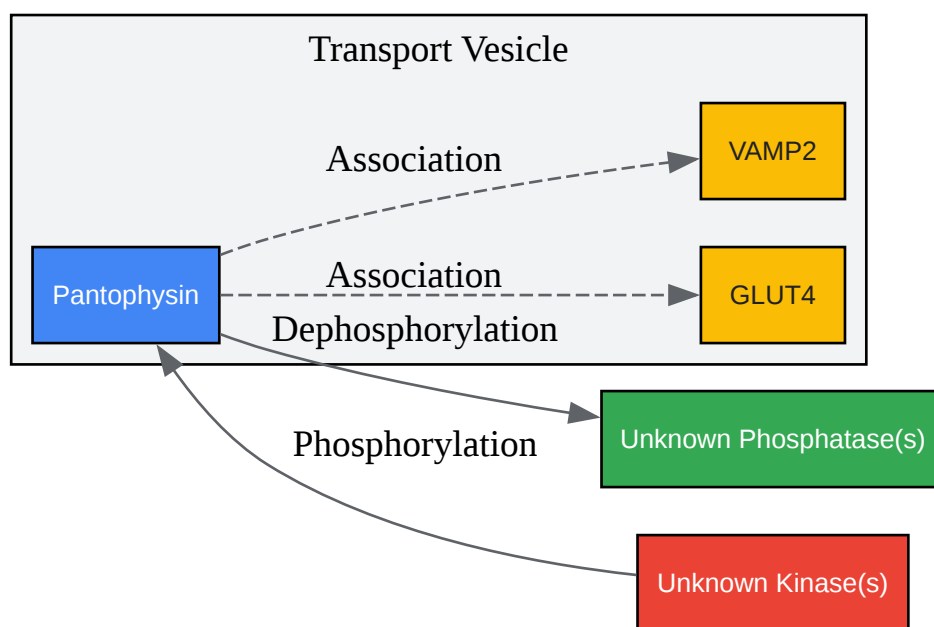
This is a predicted site and has not been experimentally validated.

Palmitoylation of Pantophysin

Palmitoylation is the reversible attachment of fatty acids to cysteine residues, which can affect protein hydrophobicity, membrane association, and protein trafficking. While not yet experimentally confirmed for **pantophysin**, its membrane-associated nature and the known palmitoylation of other vesicle proteins make it a plausible modification.

Signaling Pathways and Functional Implications

While direct signaling pathways regulating **pantophysin** PTMs are still being elucidated, its localization to GLUT4 vesicles in adipocytes points to a potential role in metabolic regulation. The observation that its basal phosphorylation is insulin-independent suggests the involvement of other signaling cascades.



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Hypothesized Regulation of **Pantophysin** Phosphorylation

The diagram above illustrates the confirmed basal phosphorylation of **pantophysin** and its association with other vesicle proteins like GLUT4 and VAMP2. The kinases and phosphatases responsible for regulating **pantophysin's** phosphorylation state remain to be identified.

Experimental Protocols

Immunoprecipitation of **Pantophysin** from Adipocytes

This protocol is adapted from methodologies used for studying vesicle-associated proteins in adipocytes.

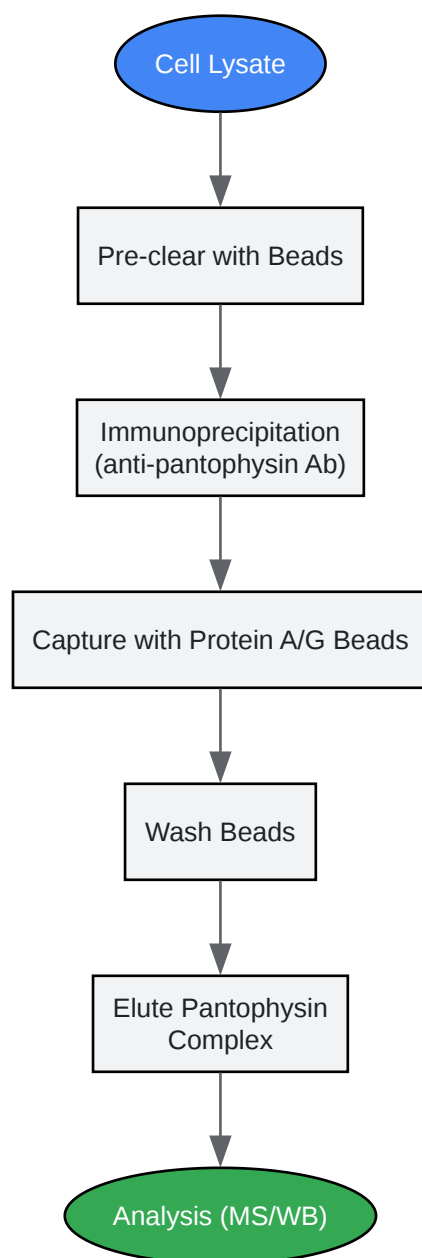
Materials:

- 3T3-L1 adipocytes
- Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.
- Anti-**pantophysin** antibody

- Protein A/G magnetic beads
- Wash Buffer: Lysis buffer with 0.1% Triton X-100
- Elution Buffer: 0.1 M glycine-HCl, pH 2.5

Procedure:

- Lyse 3T3-L1 adipocytes in ice-cold Lysis Buffer.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
- Incubate the pre-cleared lysate with an anti-**pantophysin** antibody overnight at 4°C with gentle rotation.
- Add Protein A/G magnetic beads and incubate for 2 hours at 4°C.
- Wash the beads three times with Wash Buffer.
- Elute the protein complexes with Elution Buffer.
- Immediately neutralize the eluate with 1 M Tris-HCl, pH 8.5.
- The eluted proteins are now ready for downstream analysis such as Western blotting or mass spectrometry.



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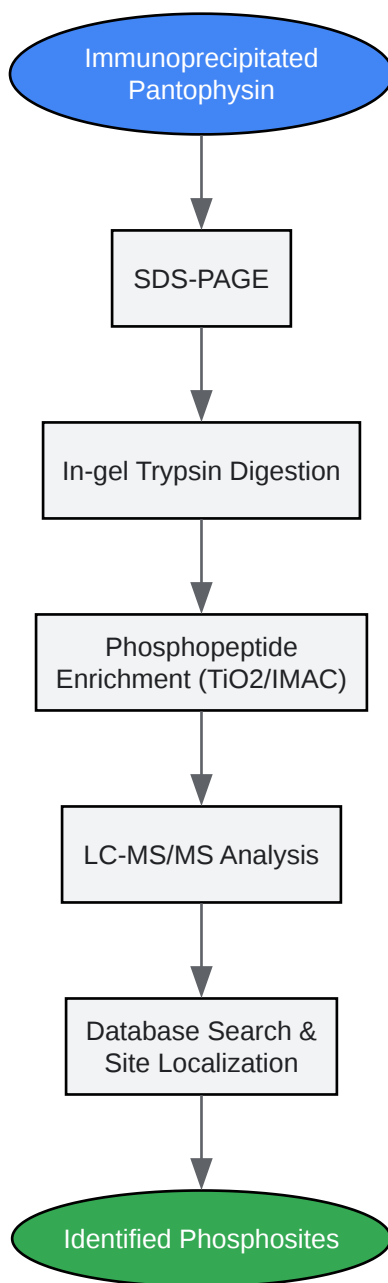
Immunoprecipitation Workflow for **Pantophysin**

Mass Spectrometry-based Identification of Phosphorylation Sites

Procedure:

- Perform immunoprecipitation of **pantophysin** as described above.

- Separate the immunoprecipitated proteins by SDS-PAGE.
- Excise the band corresponding to the molecular weight of **pantophysin**.
- Perform in-gel digestion with trypsin.
- Enrich for phosphopeptides using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
- Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Use database search algorithms (e.g., Mascot, Sequest) to identify phosphopeptides and localize the phosphorylation sites. The search should account for a mass shift of +79.9663 Da on serine, threonine, or tyrosine residues.[\[3\]](#)



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Mass Spectrometry Workflow for Phosphosite Mapping

Future Directions

The study of **pantophysin** post-translational modifications is still in its early stages. Future research should focus on:

- Experimental validation of the predicted phosphorylation, glycosylation, and ubiquitination sites using site-directed mutagenesis and mass spectrometry.
- Identification of the kinases and phosphatases that regulate **pantophysin** phosphorylation.
- Functional characterization of **pantophysin** PTMs to understand their role in vesicle trafficking, particularly in the context of GLUT4 translocation.
- Quantitative analysis of the stoichiometry of different PTMs to assess their prevalence and dynamic changes under different cellular conditions.

A deeper understanding of how post-translational modifications regulate **pantophysin** function will provide valuable insights into the fundamental processes of vesicular transport and may reveal novel therapeutic targets for metabolic diseases.

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References

- [1. Pantophysin is a phosphoprotein component of adipocyte transport vesicles and associates with GLUT4-containing vesicles - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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- [3. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [An In-depth Technical Guide to the Post-Translational Modifications of Pantophysin]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1171461/docs#an-in-depth-technical-guide-to-the-post-translational-modifications-of-pantophysin\]](https://www.benchchem.com/product/b1171461/docs#an-in-depth-technical-guide-to-the-post-translational-modifications-of-pantophysin)

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